molecular formula C10H16Cl2N4 B11805224 (1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride

(1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride

Cat. No.: B11805224
M. Wt: 263.16 g/mol
InChI Key: IQSAESUGVISLMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride typically involves the reaction of 5-chloropyrimidine with piperidine derivatives under specific conditions. One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, (1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents targeting specific biological pathways .

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives are investigated for their pharmacological activities, including anti-inflammatory, analgesic, and antipsychotic effects .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals .

Properties

Molecular Formula

C10H16Cl2N4

Molecular Weight

263.16 g/mol

IUPAC Name

[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methanamine;hydrochloride

InChI

InChI=1S/C10H15ClN4.ClH/c11-9-6-13-10(14-7-9)15-3-1-8(5-12)2-4-15;/h6-8H,1-5,12H2;1H

InChI Key

IQSAESUGVISLMF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CN)C2=NC=C(C=N2)Cl.Cl

Origin of Product

United States

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